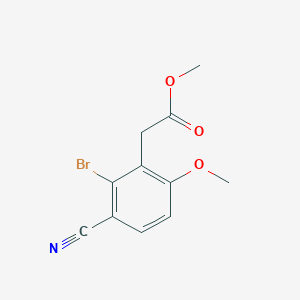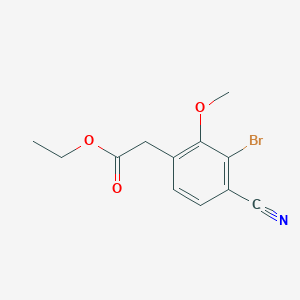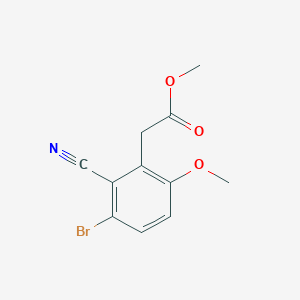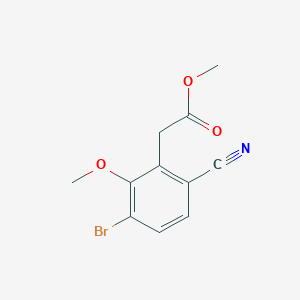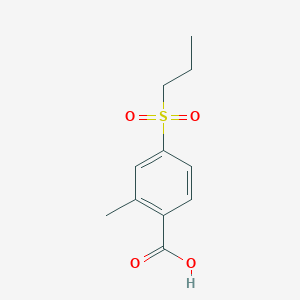
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid
Vue d'ensemble
Description
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid, also known as methyl-4-sulfobenzoate, is an organic compound with the molecular formula C9H10O4S. It is a white, crystalline solid with a melting point of 143-145 °C. It is soluble in water, alcohol, and other solvents. It is used as a reagent in organic synthesis and in the manufacture of pharmaceuticals, dyes, and fragrances.
Applications De Recherche Scientifique
Coenzyme M Analogues Synthesis
A study by Gunsalus et al. (1978) discusses the synthesis of coenzyme M analogues, showing their potential in biochemical applications. This research highlighted the use of similar compounds in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, demonstrating their relevance in microbiological and enzymatic studies.
Metal–Organic Frameworks (MOFs)
Liu et al. (2013) explored the use of sulfonate–carboxylate ligands in the creation of metal–organic frameworks (Liu et al., 2013). This research contributes to the development of materials with unique structural and luminescent properties, useful in materials science and engineering.
Catalyst in Organic Synthesis
The use of sulfonated compounds as catalysts in organic synthesis was studied by Ghorbani‐Choghamarani and Akbaripanah (2012). They investigated 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012). This study contributes to the field of green chemistry and highlights the potential for developing more sustainable chemical processes.
Sulfonation Reactions
Ansink and Cerfontain (2010) conducted a detailed study on the sulfonation of various aromatic compounds (Ansink & Cerfontain, 2010). Their work provides crucial insights into the chemical behavior and potential applications of sulfonated aromatic compounds in organic chemistry.
Sulfonated Poly(ether sulfone)s
Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s focuses on their application in fuel cell technology (Matsumoto et al., 2009). This material science-oriented study is significant for the development of more efficient and durable fuel cell membranes.
Sulfonate Derivatives in Antimicrobial Applications
A study by Fadda, El-Mekawy, and AbdelAal (2016) highlighted the synthesis and antimicrobial evaluation of sulfonate derivatives, demonstrating their potential in pharmaceutical and medical research (Fadda et al., 2016).
Sulfone Synthesis and Applications
Lenihan and Shechter (1999) discussed the synthesis of substituted benzyl p-tolyl sulfones, shedding light on their potential in organic synthesis and chemical applications (Lenihan & Shechter, 1999).
Propriétés
IUPAC Name |
2-methyl-4-propylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-6-16(14,15)9-4-5-10(11(12)13)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMFZYJEQFXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(propane-1-sulfonyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



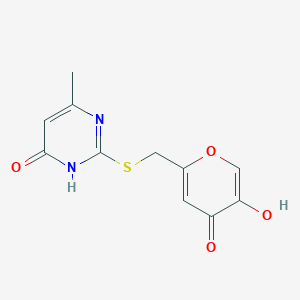
![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)

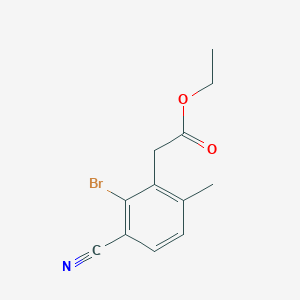
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)

